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Compound of Interest

Compound Name: 2-Propylvaleric acid allyl ester
CAS No.: 22632-62-8
Cat. No.: B15482408
Get Quote
. J

Executive Summary & Compound Identity

2-Propylvaleric acid allyl ester (IUPAC: prop-2-enyl 2-propylpentanoate), commonly referred
to as Allyl Valproate, is the allyl ester derivative of the antiepileptic drug Valproic Acid (VPA).
Unlike its parent compound, this ester is not a marketed pharmaceutical but serves as a critical
research intermediate in polymer chemistry and a toxicological probe in hepatic metabolic
studies.

This guide provides a comprehensive technical analysis of Allyl Valproate, focusing on its
physicochemical profile, synthesis protocols, and the critical safety implications of its metabolic
degradation.

Chemical Identity Table
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Property Detail

Common Name Allyl Valproate

IUPAC Name prop-2-enyl 2-propylpentanoate

CAS Number 72236-02-5 (Generic for Valproate esters);
Specific: Check local inventory

Molecular Formula C11H2002

Molecular Weight 184.28 g/mol

SMILES CCCC(CcC)c(=0)occe=C

InChlKey JEBGJQHVDDOHIZ-UHFFFAOYSA-N

Structure Class Branched Fatty Acid Ester / Allyl Ester

Physicochemical Properties[1][3]

Note: Due to the specialized nature of this compound, specific experimental values are rare in
open literature. The data below synthesizes predicted values based on Structure-Activity
Relationships (SAR) of homologous allyl esters (e.g., Allyl Heptanoate, Allyl Caprylate).

Predicted Physical Data
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Parameter Value (Approx.) Rationale/Method

Consistent with C11 esters;
VPA boils at 220°C;

Boiling Point 215-225 °C (at 760 mmHg) o
esterification removes H-
bonding but increases MW.
Density 0.880 £ 0.05 g/cm? Typical for aliphatic allyl esters.
Highly lipophilic due to the
LogP (Octanol/Water) 3.6-4.1

dipropyl chain and allyl group.

Refractive Index ( Estimated from molar

1.435-1.445 o o
) refractivity contributions.
- Insoluble in water; Miscible in Lipophilic hydrocarbon tail
Solubility )
EtOH, DMSO, DCM. dominates.

Reactivity Profile

» Polymerization: The terminal alkene (allyl group) is susceptible to free-radical polymerization,
though less reactive than acrylates. It acts as a cross-linking agent in copolymerizations.

» Hydrolysis: The ester bond is sterically hindered by the

-branching (two propyl groups) of the valproate moiety, making it more resistant to hydrolysis
than linear fatty esters.

¢ Oxidation: The allyl double bond is a target for oxidative cleavage (ozonolysis) or
epoxidation.

Synthesis Methodologies

For research applications requiring high purity (>98%), Acid Chloride Esterification is the
preferred protocol over Fischer Esterification due to the steric hindrance of the valproic acid
structure.

Protocol A: Acid Chloride Coupling (High Yield)
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Rationale: Valproyl chloride is highly reactive, overcoming the steric bulk of the secondary
carbon position.

Reagents:

Valproic Acid (converted to Valproyl Chloride using

)

Allyl Alcohol (Excess)

Triethylamine (

) or Pyridine (Base catalyst)

Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:

» Activation: Reflux Valproic Acid (1.0 eq) with Thionyl Chloride (1.2 eq) for 2 hours to generate
Valproyl Chloride. Remove excess

under vacuum.

e Coupling: Dissolve Valproyl Chloride in dry DCM at 0°C under

atmosphere.

o Addition: Add Allyl Alcohol (1.1 eq) and

(1.2 eq) dropwise over 30 minutes. The base neutralizes the HCI byproduct.

e Reaction: Allow to warm to room temperature and stir for 4—6 hours. Monitor via TLC
(Hexane:EtOAc 9:1).

e Workup: Wash organic layer with 1M HCI (to remove amine), saturated

, and brine. Dry over
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« Purification: Distill under reduced pressure to obtain a colorless oil.

Visualization: Synthesis Logic
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Figure 1: Acid Chloride activation pathway to overcome steric hindrance in Valproate synthesis.

Biological Implications & Toxicology (Critical Safety)

WARNING: While Valproic Acid is a therapeutic agent, Allyl Valproate presents a distinct and
elevated toxicity profile. It should NOT be considered a standard prodrug candidate without
rigorous modification.

The "Double-Edged" Metabolic Pathway

Upon administration, esterases hydrolyze Allyl Valproate into two active components:
¢ Valproic Acid (VPA): A known teratogen and hepatotoxin (via inhibition of

-oxidation).

« Allyl Alcohol: A potent hepatotoxin.

Mechanistic Toxicity: Allyl alcohol is metabolized by alcohol dehydrogenase (ADH) into
Acrolein, a highly reactive aldehyde. Acrolein depletes hepatic Glutathione (GSH) and causes
periportal necrosis. The combination of VPA (which stresses mitochondrial fatty acid
metabolism) and Allyl Alcohol (which depletes GSH) creates a synergistic hepatotoxic effect.
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Visualization: Metabolic Activation & Toxicity
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Figure 2: Metabolic divergence showing the synergistic toxicity of VPA and Acrolein release.
Applications in Research
Despite toxicity concerns for human use, Allyl Valproate has specific utility in:

o Polymer Chemistry: Used as a comonomer to introduce branched aliphatic side chains into
polymers, lowering the glass transition temperature (

) and increasing flexibility.

e Analytical Standards: Used as a reference standard in Gas Chromatography (GC) for
detecting impurities in Valproic Acid manufacturing processes (specifically related to allyl

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15482408/docs?utm_src=pdf-body-img#2-propylvaleric-acid-allyl-ester-chemical-properties-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15482408?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

halide contaminants).

+ Metabolic Probes: Used in in vitro hepatocyte models to study the threshold of glutathione
depletion and esterase activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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